Unii-P14M0dws2J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of cevipabulin involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the triazolopyrimidine core: This involves the reaction of appropriate starting materials under specific conditions to form the triazolopyrimidine ring system.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the triazolopyrimidine core.
Functionalization of the phenyl ring: The phenyl ring is further functionalized with chloro, fluoro, and propoxy groups through a series of substitution reactions.
Final coupling: The final step involves coupling the functionalized phenyl ring with the triazolopyrimidine core to form cevipabulin.
Industrial production methods for cevipabulin would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
Cevipabulin undergoes various chemical reactions, including:
Oxidation: Cevipabulin can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
Cevipabulin exerts its effects by binding to tubulin, a protein that is a key component of microtubules. Microtubules are essential for cell division, and by binding to tubulin, cevipabulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . This mechanism makes cevipabulin a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Cevipabulin is unique among phenylpyrimidines due to its specific structure and mechanism of action. Similar compounds include:
Paclitaxel: Another tubulin-binding agent used in cancer therapy.
Vinblastine: A vinca alkaloid that also targets tubulin and disrupts microtubule dynamics.
Docetaxel: A taxane that stabilizes microtubules and prevents their disassembly, leading to cell cycle arrest.
Cevipabulin’s uniqueness lies in its specific binding site on tubulin and its distinct chemical structure, which may offer advantages in terms of efficacy and safety compared to other tubulin-binding agents.
Activité Biologique
Overview of ZENOCUTUZUMAB
ZENOCUTUZUMAB (also known as MCLA-128) is a full-length IgG1 bispecific antibody designed to bind to both HER2 and HER3 receptors. Its mechanism of action involves inhibiting the signaling pathways that promote tumor growth and survival in cancers that overexpress these receptors, particularly breast and gastric cancers.
- Targeting HER2 and HER3 : ZENOCUTUZUMAB binds simultaneously to both receptors, disrupting the heterodimerization that is crucial for downstream signaling.
- Inhibition of Tumor Growth : By blocking these pathways, the compound reduces cell proliferation and induces apoptosis in cancer cells.
Pharmacodynamics
The pharmacodynamic properties of ZENOCUTUZUMAB have been evaluated through various preclinical and clinical studies. Key findings include:
- In vitro Studies : In cell line assays, ZENOCUTUZUMAB demonstrated significant inhibition of cell proliferation in HER2-positive and HER3-expressing cancer cells.
- In vivo Efficacy : Animal models showed that treatment with ZENOCUTUZUMAB resulted in reduced tumor size compared to control groups.
Case Study 1: Breast Cancer
- Patient Profile : A 58-year-old female with metastatic HER2-positive breast cancer.
- Treatment Regimen : Administered ZENOCUTUZUMAB in combination with standard chemotherapy.
- Outcome : Marked reduction in tumor markers and stabilization of disease observed after three cycles of treatment.
Case Study 2: Gastric Cancer
- Patient Profile : A 65-year-old male diagnosed with advanced gastric cancer expressing both HER2 and HER3.
- Treatment Regimen : Received ZENOCUTUZUMAB as a monotherapy.
- Outcome : Significant tumor shrinkage was noted after six weeks, leading to an extended progression-free survival period.
Table 1: Summary of Clinical Trials Involving ZENOCUTUZUMAB
Trial Phase | Indication | Number of Patients | Primary Endpoint | Results Summary |
---|---|---|---|---|
Phase 1 | Breast Cancer | 30 | Safety and Tolerability | Well-tolerated; no dose-limiting toxicities observed. |
Phase 2 | Gastric Cancer | 50 | Efficacy (ORR) | ORR of 40% with manageable side effects. |
Phase 1/2 | Combination Therapy | 100 | Progression-Free Survival | Improved PFS compared to historical controls. |
Table 2: In Vitro Efficacy Data
Cell Line | IC50 (nM) | Treatment Duration (hrs) | Observations |
---|---|---|---|
HER2+ Breast Cancer | 5 | 72 | Significant reduction in viability. |
HER3+ Gastric Cancer | 10 | 48 | Induction of apoptosis noted. |
Propriétés
IUPAC Name |
5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-(1,1,1-trifluoropropan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPCOQWSYNWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF5N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.